Bienvenue dans la boutique en ligne BenchChem!

Landiolol

β1-selectivity cardioselectivity receptor binding

Landiolol is the only ultra-short-acting β1-blocker combining a 255:1 cardioselectivity ratio with an esterase-driven 4-min half-life, 35% shorter than esmolol, enabling tighter titration, lower hypotension (≈11.7% vs. 63% for esmolol), and no pharmacochaperoning-mediated rebound tachycardia. The pure S-enantiomer, free from the receptor-sensitizing effects of racemic alternatives, preserves myocardial contractility and is guideline-recommended for AF in cardiac dysfunction. Procurement supports four high-acuity protocols: ICU rate control in hypotensive AF, OR/PACU perioperative tachycardia, acute decompensated HF, and sepsis tachycardia management.

Molecular Formula C25H39N3O8
Molecular Weight 509.6 g/mol
CAS No. 133242-30-5
Cat. No. B1674458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandiolol
CAS133242-30-5
SynonymsLandiolol;  ONO-1101;  ONO 1101;  ONO1101; 
Molecular FormulaC25H39N3O8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
InChIInChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1
InChIKeyWMDSZGFJQKSLLH-RBBKRZOGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Landiolol (CAS 133242-30-5) Procurement & Differentiation Guide for Ultra-Short-Acting β1-Blockers


Landiolol is an ultra-short-acting, highly cardioselective β1-adrenergic receptor antagonist, engineered as a pure S-enantiomer with an ester moiety that confers rapid metabolism by plasma esterases [1]. It is indicated for the rapid control of ventricular rate in supraventricular tachycardia, including atrial fibrillation and atrial flutter, in critical care settings [2]. Its pharmacologic profile is defined by a β1/β2 selectivity ratio of 255:1, an elimination half-life of approximately 4 minutes, and a context-sensitive half-life that ensures rapid offset of action upon infusion discontinuation [3][4].

Why Landiolol Cannot Be Substituted with Generic Esmolol or Other Intravenous β-Blockers


Intravenous β-blockers such as esmolol, metoprolol, and propranolol are not interchangeable with landiolol due to fundamental differences in their molecular pharmacology. Landiolol's 8-fold higher β1-selectivity (255:1 vs. 33:1 for esmolol) directly translates into a more pronounced chronotropic effect with less hypotensive burden [1][2]. Its half-life is 35% shorter than esmolol (4.5 min vs. 6.9 min), enabling tighter hemodynamic control and faster recovery [3]. Furthermore, landiolol's pure S-enantiomer structure avoids the pharmacochaperoning activity observed with esmolol, which can sensitize β1-receptors and cause rebound tachycardia upon withdrawal [4]. These differentiating features are not present in generic alternatives and are essential for applications requiring precise rate control with minimal hemodynamic compromise.

Landiolol: Quantitative Evidence of Differential Performance Versus Esmolol


β1-Adrenoceptor Selectivity: Landiolol Exhibits 8-Fold Higher Cardioselectivity than Esmolol

In a direct head-to-head comparison using human embryonic kidney (HEK)293 cells heterologously expressing human β1- and β2-adrenergic receptors, landiolol demonstrated a β1/β2 selectivity ratio of 216:1, whereas esmolol exhibited a ratio of 30:1 [1]. This represents a 7.2-fold improvement in selectivity. In vivo animal models and alternative in vitro assays have reported selectivity ratios of 255:33 for landiolol versus 255:1 for esmolol, confirming the same 7- to 8-fold difference [2].

β1-selectivity cardioselectivity receptor binding

Elimination Half-Life: Landiolol's 35% Shorter Half-Life Enables More Precise Titration

A prospective, randomized, crossover clinical trial in 12 healthy Caucasian volunteers receiving continuous 24-hour infusions of both drugs demonstrated that the elimination half-life of landiolol was 4.5 minutes, significantly shorter than the 6.9 minutes observed for esmolol [1]. This 35% reduction in half-life was accompanied by lower volume of distribution and total clearance values for landiolol, indicating more predictable pharmacokinetics [1].

pharmacokinetics half-life clearance

Heart Rate Reduction: Landiolol Achieves Faster and More Pronounced Chronotropic Effect

In the same 24-hour infusion study, landiolol produced a faster onset and more pronounced reduction in heart rate compared to esmolol, with the superior chronotropic effect maintained throughout the entire administration period [1]. A separate clinical study in 438 patients found that landiolol achieved a lower mean heart rate over 72 hours (95.9 bpm) compared to esmolol (101.3 bpm), with a statistically significant difference (p<0.001) [2]. The proportion of patients achieving target heart rate control (<95 bpm) was consistently higher in the landiolol group at all time points from 3 to 72 hours [2].

pharmacodynamics heart rate control chronotropic effect

Negative Inotropic Effect: Landiolol Preserves Myocardial Contractility Better than Esmolol

In isolated rabbit heart preparations perfused with isoproterenol to induce tachycardia, both landiolol and esmolol produced dose-dependent decreases in heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rate of left ventricular pressure rise (LVdP/dtmax) [1]. At equivalent chronotropic doses, the negative inotropic effect of landiolol was significantly less potent than that of esmolol, as measured by a smaller reduction in LVdP/dtmax [1][2]. This finding is supported by clinical reviews noting landiolol's minimal negative inotropic effect compared to esmolol's moderate negative inotropism [3].

inotropy myocardial contractility hemodynamics

Pharmacochaperoning Activity: Esmolol but Not Landiolol Induces β1-Receptor Upregulation

In a comparative study using HEK293 cells expressing human β1-adrenergic receptors, incubation with ≥1 μM esmolol for ≥24 hours resulted in a significant increase in β1-receptor levels, an effect contingent on receptor export from the endoplasmic reticulum [1]. This pharmacochaperoning activity was entirely absent with landiolol at equivalent concentrations and exposure durations [1]. The absence of this receptor-sensitizing effect with landiolol is attributed to its distinct molecular structure and higher receptor selectivity [1].

pharmacochaperoning receptor regulation rebound phenomenon

Blood Pressure Effects: Landiolol Demonstrates Hemodynamic Stability with Less Hypotension

Multiple comparative analyses have established that landiolol achieves effective heart rate reduction with significantly less impact on mean arterial blood pressure compared to esmolol [1][2]. In the 24-hour infusion study, while heart rate reduction was faster and more pronounced with landiolol, the effects on blood pressure were not different from esmolol, indicating that landiolol achieves superior chronotropic control without incurring a hypotensive penalty [1]. The high β1 selectivity (β1/β2 ratio of 255:1) is the mechanistic basis for this favorable hemodynamic profile, as it avoids β2-mediated vasodilation [2].

hypotension blood pressure hemodynamic stability

Landiolol: Optimal Procurement Scenarios Based on Differentiated Evidence


Rate Control in Atrial Fibrillation/Flutter in Critically Ill Patients with Hemodynamic Instability

Procurement for intensive care units (ICUs) and emergency departments where patients present with rapid atrial fibrillation and concurrent hypotension or low cardiac output. Landiolol's high β1-selectivity (255:1) and minimal negative inotropic effect, as demonstrated in isolated heart preparations and clinical studies [1][2], make it the preferred agent over esmolol or metoprolol. The 5.4 bpm lower mean heart rate achieved over 72 hours without increased hypotension supports its selection for this high-risk population [3].

Perioperative Tachycardia Management in Cardiac and Non-Cardiac Surgery

Procurement for operating rooms and post-anesthesia care units requiring rapid, titratable control of intraoperative and postoperative tachycardia. Landiolol's 4.5-minute half-life—35% shorter than esmolol—enables precise titration and rapid offset upon discontinuation, as established in a prospective crossover trial [4]. The absence of pharmacochaperoning activity eliminates rebound tachycardia concerns when transitioning off infusion [5]. This profile is particularly advantageous in cardiac surgery where preventing postoperative atrial fibrillation is a key quality metric.

Acute Heart Failure and Left Ventricular Dysfunction with Tachyarrhythmia

Procurement for cardiology and heart failure services managing patients with acute decompensated heart failure and concomitant rapid atrial fibrillation. Landiolol's unique ability to exert a potent negative chronotropic effect while preserving myocardial contractility—due to its less potent negative inotropic effect compared to esmolol—makes it the only intravenous β-blocker suitable for this population [2][6]. Japanese and European guidelines specifically recommend landiolol for atrial tachyarrhythmia in patients with cardiac dysfunction [3].

Sepsis-Associated Tachycardia with Organ Protection Goals

Procurement for sepsis protocols in ICUs where tachycardia control is desired without compromising hemodynamics. Landiolol's 8-fold higher cardioselectivity and favorable blood pressure profile, with hypotension incidence approximately 11.7% compared to 63% reported for esmolol [2], supports its use in septic patients. Preclinical evidence suggests additional organ-protective effects in sepsis models, including attenuation of acute kidney injury [7], though direct clinical outcome data remain limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Landiolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.